molecular formula C19H22N4O5 B12699079 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate CAS No. 83049-04-1

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate

Cat. No.: B12699079
CAS No.: 83049-04-1
M. Wt: 386.4 g/mol
InChI Key: JQLUGSHCBLKZEY-UHFFFAOYSA-N
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Description

This compound is an azo dye derivative characterized by a central azo (-N=N-) group bridging a 2-methoxy-4-nitrophenyl moiety and a phenyl ring substituted with ethylamino and ethyl acetate groups. The methoxy (-OCH₃) and nitro (-NO₂) groups on the aromatic ring confer electron-donating and electron-withdrawing effects, respectively, influencing its optical properties and stability. The ethyl acetate ester enhances solubility in organic solvents, making it suitable for applications in dyes, pigments, or biochemical labeling .

Properties

CAS No.

83049-04-1

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C19H22N4O5/c1-4-22(11-12-28-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)27-3/h5-10,13H,4,11-12H2,1-3H3

InChI Key

JQLUGSHCBLKZEY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines that can bind to cellular components and exert various effects. The pathways involved include the activation of specific enzymes and the modulation of gene expression.

Comparison with Similar Compounds

Structural Analog 1: 1-(2-((4-((2-Chloro-4-Nitrophenyl)Azo)Phenyl)Ethylamino)Ethyl)Pyridinium Acetate

  • Key Differences :
    • The 2-chloro-4-nitrophenyl group replaces the 2-methoxy-4-nitrophenyl substituent.
    • A pyridinium acetate ionic moiety replaces the ethyl acetate ester.
  • The pyridinium group introduces ionic character, improving water solubility but reducing compatibility with non-polar matrices.

Structural Analog 2: 1-[2-[[4-[(2-Cyano-4-Nitrophenyl)Azo]Phenyl]Ethylamino]Ethyl]Pyridinium Acetate

  • Key Differences: A cyano (-CN) group is present at the 2-position of the nitrophenyl ring.
  • Implications: The strong electron-withdrawing -CN group stabilizes the azo bond, increasing thermal stability. The cyano group may enhance intermolecular interactions, affecting crystallinity and solubility .

Structural Analog 3: 2-(4-Nitrophenoxy)Ethyl Acetate

  • Key Differences: Lacks the azo group and ethylamino linker; features a nitrophenoxy (-O-C₆H₄-NO₂) group.
  • Implications :
    • Absence of the azo group eliminates conjugation, resulting in colorless or pale-yellow appearance.
    • Simpler structure reduces synthetic complexity but limits applications in color-intensive industries .

Data Table: Structural and Functional Comparison

Compound Name Substituents on Aromatic Ring Key Functional Groups Molecular Formula (Example) Notable Properties
2-(Ethyl(4-((2-Methoxy-4-Nitrophenyl)Azo)Phenyl)Amino)Ethyl Acetate 2-OCH₃, 4-NO₂ Azo, ethylamino, ethyl ester C₁₉H₂₁N₃O₆ (hypothetical) Moderate polarity, dye applications
1-(2-((4-((2-Chloro-4-Nitrophenyl)Azo)Phenyl)Ethylamino)Ethyl)Pyridinium Acetate 2-Cl, 4-NO₂ Azo, pyridinium, acetate C₂₃H₂₂ClN₅O₄ Ionic, water-soluble, enhanced stability
1-[2-[[4-[(2-Cyano-4-Nitrophenyl)Azo]Phenyl]Ethylamino]Ethyl]Pyridinium Acetate 2-CN, 4-NO₂ Azo, cyano, pyridinium C₂₄H₂₂N₆O₄ High thermal stability, specialized dyes
2-(4-Nitrophenoxy)Ethyl Acetate 4-NO₂ (phenoxy) Ester, phenoxy C₁₀H₁₁NO₅ Non-azo, limited coloration

Biological Activity

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate, with the molecular formula C19H22N4O5, is a complex organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N), which is integral to their biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

PropertyValue
CAS Number 83049-04-1
Molecular Weight 386.4 g/mol
IUPAC Name 2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Density 1.22 g/cm³
Boiling Point 549.6 °C at 760 mmHg
Refractive Index 1.574

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Reduction of Azo Group : In biological systems, the azo group can be reduced to form aromatic amines, which can bind to cellular components and potentially influence cellular functions.
  • Enzyme Activation : The compound may activate specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
  • Gene Expression Modulation : It has been suggested that this compound could influence gene expression through its interaction with nucleic acids.

Research and Industrial Applications

  • Analytical Chemistry : Used as a dye for detecting and quantifying substances.
  • Biological Staining Techniques : Employed in histology and cytology for visualizing cellular structures.
  • Drug Delivery Systems : Investigated for its potential in targeted drug delivery due to its ability to bind to specific biological targets.

Case Studies

Several studies have explored the biological implications of azo compounds similar to this compound:

  • Antimicrobial Activity : Research indicates that certain azo compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in pharmaceuticals.
  • Antioxidant Properties : Some studies have reported that azo compounds can scavenge free radicals, indicating their potential as antioxidants in food and cosmetic industries.

Toxicological Studies

While the compound shows promise for various applications, it is essential to consider its toxicity:

  • Azo compounds are known to undergo metabolic activation leading to the formation of potentially harmful metabolites.
  • Research has indicated that some azo dyes can be mutagenic or carcinogenic, necessitating thorough evaluation before use in consumer products.

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